molecular formula C15H17ClN2O2 B1264915 (S)-climbazole

(S)-climbazole

Cat. No. B1264915
M. Wt: 292.76 g/mol
InChI Key: OWEGWHBOCFMBLP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-climbazole is the (S)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (R)-climbazole.

Scientific Research Applications

Environmental Impact on Aquatic Life

Climbazole, used in personal care products, can affect aquatic life. For instance, Zhang et al. (2019) found that climbazole exposure in zebrafish eleutheroembryos significantly down-regulated genes related to circadian rhythm and steroidogenesis. Additionally, transcripts involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation were modulated at higher concentrations, with potential biomarkers identified in embryonic zebrafish (Zhang et al., 2019).

Toxicity and Biodegradation

Pan et al. (2018) studied the interaction between climbazole and freshwater microalgae Scenedesmus obliquus. They observed that biotransformation was the main mechanism for removing climbazole, with over 88% removed across treatments after 12 days. The biotransformation products showed much lower toxicity compared to climbazole (Pan, Peng, & Ying, 2018).

Impact on Cytochrome P450 and Drug-Metabolizing Enzymes

Kobayashi et al. (2002) found that climbazole affects hepatic microsomal cytochrome P450 (P450) and drug-metabolizing enzymes in rats. Climbazole induced and inhibited various P450-dependent enzymes and increased the activity of certain transferases (Kobayashi et al., 2002).

Ecotoxicity Evaluation

The ecotoxicity of climbazole was evaluated by Richter et al. (2013), who found that climbazole is particularly toxic to primary producers like Lemna minor and Avena sativa. The study indicated a potential growth-retarding mode of action of climbazole on plants (Richter, Wick, Ternes, & Coors, 2013).

Fate Modeling and Risk Assessment

Zhang et al. (2015) conducted a multimedia fate modeling and risk assessment of climbazole in China. They estimated the contamination levels and mass inventories of climbazole in various environmental compartments, highlighting the high risks posed by climbazole in sediment in certain river basins (Zhang, Ying, Chen, Liu, & Zhao, 2015).

Reproductive Toxicity in Zebrafish

Liao et al. (2021) explored the reproductive toxicity of climbazole in male zebrafish. They found that climbazole exposure induced oxidative stress in zebrafish testes, triggered testicular cell apoptosis, and inhibited essential sex hormone synthesis, affecting sperm production (Liao, Chen, Zou, Lin, Chen, Wang, Qi, & Cai, 2021).

properties

Product Name

(S)-climbazole

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

(1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m0/s1

InChI Key

OWEGWHBOCFMBLP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl

SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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